molecular formula C7H16OS B14089821 7-Sulfanylheptan-1-OL CAS No. 131215-91-3

7-Sulfanylheptan-1-OL

Cat. No.: B14089821
CAS No.: 131215-91-3
M. Wt: 148.27 g/mol
InChI Key: LSLIREXBGQDXDX-UHFFFAOYSA-N
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Description

7-Sulfanylheptan-1-OL is an organic compound with the molecular formula C7H16OS It is a type of thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Sulfanylheptan-1-OL typically involves the introduction of a thiol group (-SH) into a heptanol backbone. One common method is the reaction of heptanal with hydrogen sulfide (H2S) in the presence of a reducing agent. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation of heptanal in the presence of a sulfur source. This process can be optimized for higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Sulfanylheptan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form heptanol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Heptanol.

    Substitution: Various substituted heptanols depending on the nucleophile used.

Scientific Research Applications

7-Sulfanylheptan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Used in the production of fragrances and flavors due to its strong odor profile.

Mechanism of Action

The mechanism of action of 7-Sulfanylheptan-1-OL involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a key player in maintaining redox balance in biological systems. It can also interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanylheptan-1-OL: Similar structure but with the thiol group at a different position.

    3-Sulfanylhexan-1-OL: A shorter chain analog with similar chemical properties.

    4-Methyl-4-sulfanylpentan-2-one: Another thiol compound with a different functional group arrangement.

Uniqueness

7-Sulfanylheptan-1-OL is unique due to its specific structure, which influences its reactivity and applications

Properties

CAS No.

131215-91-3

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

7-sulfanylheptan-1-ol

InChI

InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2

InChI Key

LSLIREXBGQDXDX-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCCS

Origin of Product

United States

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